molecular formula C4H7F2NO2 B2671877 2-Amino-4,4-difluorobutanoic acid CAS No. 107910-31-6

2-Amino-4,4-difluorobutanoic acid

Cat. No.: B2671877
CAS No.: 107910-31-6
M. Wt: 139.102
InChI Key: VIUCNIMDPZQXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,4-difluorobutanoic acid is an organic compound with the molecular formula C4H7F2NO2 It is a fluorinated amino acid, which means it contains fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4,4-difluorobutanoic acid typically involves the use of fluorinated reagents and specific reaction conditions to introduce the fluorine atoms into the amino acid structure. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction is carried out in the presence of a chiral auxiliary to ensure the formation of the desired enantiomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of recyclable chiral auxiliaries and nickel complexes to facilitate the reaction and improve yield. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,4-difluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed:

Scientific Research Applications

2-Amino-4,4-difluorobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as enzyme inhibition or altered protein function .

Comparison with Similar Compounds

  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-3,3-difluoropropanoic acid
  • 2-Amino-5,5-difluoropentanoic acid

Comparison: 2-Amino-4,4-difluorobutanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance between metabolic stability and bioactivity, making it a valuable compound in drug design and other applications .

Properties

IUPAC Name

2-amino-4,4-difluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUCNIMDPZQXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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